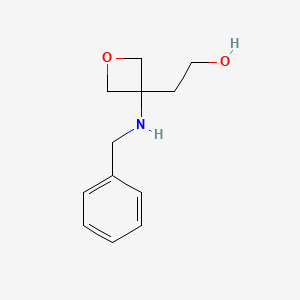

2-(3-(Benzylamino)oxetan-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(Benzylamino)oxetan-3-yl)ethanol is a chemical compound with the molecular formula C₁₂H₁₇NO₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzylamino)oxetan-3-yl)ethanol typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, the reaction of an epoxide with a nucleophile can lead to the formation of the oxetane ring.

Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the oxetane intermediate with benzylamine under suitable conditions.

Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethanol moiety. This can be accomplished through various hydroxylation reactions, such as the reaction of the oxetane intermediate with a hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process would typically be scaled up to accommodate larger quantities, with considerations for cost-effectiveness, yield optimization, and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylamino)oxetan-3-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzylamino group can be reduced to form primary amines.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

2-(3-(Benzylamino)oxetan-3-yl)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Benzylamino)oxetan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors or enzymes, leading to biological effects. The oxetane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

2-(3-(Amino)oxetan-3-yl)ethanol: Lacks the benzyl group, which may result in different biological activity and chemical reactivity.

2-(3-(Benzylamino)oxetan-3-yl)propanol: Similar structure but with a propanol moiety instead of ethanol, which may affect its solubility and reactivity.

2-(3-(Benzylamino)oxetan-3-yl)acetic acid:

Uniqueness

2-(3-(Benzylamino)oxetan-3-yl)ethanol is unique due to the combination of the oxetane ring and the benzylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Biological Activity

2-(3-(Benzylamino)oxetan-3-yl)ethanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxetane ring and benzylamino functional group. Its molecular formula is C12H17NO2, with a molecular weight of approximately 209.27 g/mol. The compound's structure facilitates interactions with biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation.

- Cytotoxicity Against Cancer Cells : Research has suggested that it may induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways.

Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Antimicrobial Studies

In vitro studies have demonstrated that this compound shows significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Research

A study focused on the anti-inflammatory effects of the compound found that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.

Cancer Cell Studies

Research involving various cancer cell lines has shown that this compound can induce apoptosis through the activation of caspase pathways. These findings highlight its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, initial assessments suggest moderate bioavailability and a favorable metabolic profile. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME).

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(3-(Benzylamino)oxetan-3-yl)ethanol, and how do they influence experimental handling?

While direct data for this compound is limited, structurally similar oxetane derivatives like 2-(Oxetan-3-yl)ethanol (CAS 251922-46-0) exhibit a density of 1.051 g/cm³, boiling point of 206°C, and require storage at 2–8°C to maintain stability . The benzylamino group may increase polarity, affecting solubility in non-polar solvents. Predictive tools (e.g., ACD/Labs) suggest a pKa of ~14.95 for the ethanol moiety, indicating potential sensitivity to strong acids/bases. Researchers should prioritize inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the amine or alcohol groups.

Q. What synthetic strategies are reported for preparing this compound?

A plausible route involves modifying related precursors. For example, ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate (CAS 1207175-55-0) can undergo hydrolysis to yield the carboxylic acid, followed by reduction (e.g., LiAlH₄) to the primary alcohol. Alternatively, nucleophilic substitution on 3-(benzylamino)oxetane-3-carbonitrile (CAS 138650-20-1) with a hydroxyethyl group may be feasible. Oxetane ring formation via [2+2] cycloaddition or ring-closing of diol derivatives could precede benzylamino and ethanol side-chain introduction.

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : The oxetane ring protons resonate at δ 4.5–5.0 ppm (split by coupling), while the benzylamino group shows aromatic signals at δ 7.2–7.4 ppm. The ethanol moiety’s -CH₂OH appears as a triplet near δ 3.6 ppm .

- IR Spectroscopy : Stretching vibrations for -OH (~3350 cm⁻¹), -NH (benzylamino, ~3300 cm⁻¹), and oxetane C-O-C (~980 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 224.15 (C₁₂H₁₇NO₂⁺).

Advanced Research Questions

Q. What are the challenges in functionalizing the oxetane ring of this compound, and how can they be mitigated?

Oxetanes are strained rings prone to ring-opening under acidic/basic conditions. For example, the benzylamino group’s basicity may destabilize the ring during alkylation or acylation. Strategies include:

- Using mild reagents (e.g., DCC/DMAP for acylations) .

- Protecting the amine with Boc groups before functionalization, followed by deprotection .

- Monitoring reaction progress via TLC or LC-MS to detect ring-opening byproducts .

Q. How can synthetic yields be optimized for this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Pd/C or Raney Ni may accelerate hydrogenolysis steps for benzylamino group introduction .

- Purification : Silica gel chromatography with EtOAc/hexane (3:7) gradients effectively separates polar impurities.

Q. What analytical methods are suitable for detecting impurities in this compound?

Reverse-phase UPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradients resolves common impurities like deaminated or oxidized derivatives . Quantitation limits of ≤0.1% can be achieved with MS-compatible mobile phases (e.g., 0.1% formic acid).

Q. What potential applications does this compound have in medicinal chemistry?

Oxetanes improve metabolic stability and solubility in drug candidates. The benzylamino group enables conjugation to pharmacophores (e.g., via reductive amination), while the ethanol side chain serves as a linker for prodrug strategies. Similar oxetane-piperazine derivatives are used in kinase inhibitors , suggesting potential as a scaffold for targeted therapies.

Properties

IUPAC Name |

2-[3-(benzylamino)oxetan-3-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFHTAATPZQWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.